molecular formula C10H15ClN2O B1305229 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride CAS No. 1049701-76-9

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride

Cat. No. B1305229
M. Wt: 214.69 g/mol
InChI Key: JVODBNCSTMZLPV-UHFFFAOYSA-N
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Description

The compound "2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride" is structurally related to a class of compounds known as acetamides, which are characterized by the presence of an amide functional group attached to an aromatic ring. These compounds have been the subject of various studies due to their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the acetylation of amines, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . In this process, N-methylaniline is acetylated with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product. Similarly, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide involves the reaction of an aromatic amine with an acid chloride . These methods could potentially be adapted for the synthesis of "2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations . These studies provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, which leads to the formation of silaheterocyclic compounds . These reactions are influenced by the nature of the substituents on the aromatic ring and the amide nitrogen. The reactivity of these compounds can be exploited in the synthesis of more complex molecules or in the modification of their physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Intermolecular hydrogen bonding plays a significant role in the self-association of these compounds in the solid state and in solution . These properties are important for understanding the behavior of the compounds in various environments and can influence their potential applications.

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves considering potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields.


Please note that this is a general guide and the specific steps may vary depending on the compound and the available information. For a specific compound like “2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride”, you would need to consult relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to a chemistry professor or professional chemist for guidance.


properties

IUPAC Name

2-(methylamino)-N-(2-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-5-3-4-6-9(8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODBNCSTMZLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388588
Record name 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride

CAS RN

1049701-76-9
Record name 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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